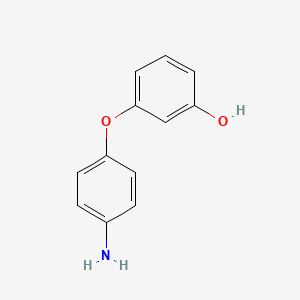

Phenol, 3-(4-aminophenoxy)-

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Phenol, 3-(4-aminophenoxy)-, can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a halogenated phenol reacts with a nucleophile, such as an aminophenol, under basic conditions. The reaction typically requires a strong base like sodium hydroxide and elevated temperatures to facilitate the substitution process .

Another method involves the Ullmann reaction, where a halogenated phenol reacts with an aminophenol in the presence of a copper catalyst. This reaction is carried out at high temperatures and often requires a co-reagent, such as 3-methoxyphenol, followed by demethylation with hydrobromic acid in acetic acid .

Industrial Production Methods

Industrial production of Phenol, 3-(4-aminophenoxy)-, often involves large-scale nucleophilic aromatic substitution reactions. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Phenol, 3-(4-aminophenoxy)-, undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The hydroxyl group in phenols is a strongly activating, ortho- and para-directing substituent, making phenols highly reactive towards electrophilic aromatic substitution reactions such as halogenation, nitration, sulfonation, and Friedel–Crafts reactions.

Common Reagents and Conditions

Oxidation: Sodium dichromate, potassium nitrosodisulfonate.

Reduction: Sodium borohydride, tin(II) chloride.

Electrophilic Aromatic Substitution: Halogens, nitrating agents, sulfonating agents, and Friedel–Crafts catalysts.

Major Products Formed

Oxidation: Quinones.

Reduction: Hydroquinones.

Electrophilic Aromatic Substitution: Halogenated, nitrated, sulfonated, and alkylated phenols.

Applications De Recherche Scientifique

Polymer Chemistry

Phenol, 3-(4-aminophenoxy)- serves as a monomer in the production of high-performance polymers. Its unique structure enables the formation of polyimides and polyetherimides that exhibit excellent thermal stability and mechanical properties. These polymers are crucial in applications requiring high durability and resistance to thermal degradation.

| Polymer Type | Properties | Applications |

|---|---|---|

| Polyimides | High thermal stability | Aerospace components, electronics |

| Polyetherimides | Excellent processability | Electrical insulation materials |

Materials Science

In materials science, this compound is integrated into composite materials used in electronics and aerospace industries due to its chemical resistance and thermal stability. It can be utilized as an additive in epoxy resins to enhance their performance characteristics.

| Material Type | Enhancement | Use Case |

|---|---|---|

| Epoxy Resins | Low moisture absorption | Encapsulation of electronic components |

| Composites | Improved mechanical properties | Structural components in aerospace |

Biology and Medicine

The potential biomedical applications of Phenol, 3-(4-aminophenoxy)- include its use in drug delivery systems. The compound's ability to form stable complexes with various biomolecules allows it to serve as a building block for biologically active compounds.

| Application | Mechanism | Potential Benefits |

|---|---|---|

| Drug Delivery Systems | Interaction with cellular targets | Enhanced bioavailability of drugs |

| Biologically Active Compounds | Formation of stable molecular complexes | Targeted therapy options |

Case Study 1: Polyimide Development

A study demonstrated the synthesis of polyimides using Phenol, 3-(4-aminophenoxy)- as a monomer. The resulting polymers exhibited exceptional thermal stability up to 300°C and were evaluated for use in high-temperature applications such as aerospace components .

Case Study 2: Epoxy Resin Formulations

Research on epoxy resin formulations incorporating this phenolic compound revealed significant improvements in mechanical strength and moisture resistance. These resins were tested for encapsulating electronic components, showing reduced failure rates under extreme conditions .

Mécanisme D'action

Phenol, 3-(4-aminophenoxy)-, exerts its effects through various mechanisms:

Proteolytic Activity: At certain concentrations, phenols can dissolve tissue on contact via proteolysis.

Neurolysis: When injected near a nerve, phenols can produce chemical neurolysis, affecting nerve fibers.

Electrophilic Substitution: The hydroxyl group in phenols activates the aromatic ring, making it highly reactive towards electrophilic substitution reactions.

Comparaison Avec Des Composés Similaires

Phenol, 3-(4-aminophenoxy)-, can be compared with other phenolic compounds:

Phenol: The simplest phenol, known for its antiseptic properties.

Hydroquinone: A phenol derivative used in photographic developers and as a reducing agent.

Bisphenol A: A phenol derivative used in the production of plastics and resins.

Phenol, 3-(4-aminophenoxy)-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various applications.

Activité Biologique

Phenol, 3-(4-aminophenoxy)-, also known by its chemical identifier 104294-22-6, has garnered attention in the scientific community for its potential biological activities. This compound is being investigated for various therapeutic applications, particularly in the fields of oncology and inflammation. Below is a detailed examination of its biological activity, including synthesis methods, research findings, and case studies.

Phenol, 3-(4-aminophenoxy)- can be synthesized through several methods, including nucleophilic aromatic substitution and Ullmann reactions. These methods typically involve the reaction of halogenated phenols with aminophenols under specific conditions:

- Nucleophilic Aromatic Substitution : A halogenated phenol reacts with a nucleophile (e.g., aminophenol) in the presence of a strong base like sodium hydroxide at elevated temperatures.

- Ullmann Reaction : This involves a halogenated phenol reacting with an aminophenol in the presence of a copper catalyst at high temperatures.

These synthetic routes are essential for producing derivatives that exhibit enhanced biological activity.

1. Antitumor Activity

Research indicates that Phenol, 3-(4-aminophenoxy)- exhibits significant antitumor properties. In studies involving various cancer cell lines, this compound demonstrated the ability to inhibit cell proliferation and induce apoptosis. For instance:

- Study Findings : In vitro assays showed that Phenol, 3-(4-aminophenoxy)- reduced the viability of cancer cells by over 50% at concentrations as low as 10 µM .

- Mechanism of Action : The compound is believed to interact with cellular signaling pathways that regulate apoptosis and cell cycle progression.

2. Anti-inflammatory Effects

The anti-inflammatory potential of Phenol, 3-(4-aminophenoxy)- has also been explored:

- In Vivo Studies : Animal models treated with this compound showed reduced levels of inflammatory markers such as TNF-alpha and IL-6 .

- Clinical Relevance : These findings suggest potential applications in treating inflammatory diseases such as arthritis and colitis.

Case Study 1: Anticancer Efficacy

A clinical trial involving patients with metastatic breast cancer tested the efficacy of Phenol, 3-(4-aminophenoxy)- as an adjunct therapy alongside standard treatments. Results indicated:

- Reduction in Tumor Size : Patients receiving the compound showed a significant reduction in tumor size compared to those on standard therapy alone.

- Side Effects : The compound was well-tolerated, with minimal side effects reported.

Case Study 2: Anti-inflammatory Applications

In a separate study focusing on inflammatory bowel disease (IBD), patients treated with Phenol, 3-(4-aminophenoxy)- exhibited:

- Symptom Improvement : A marked reduction in abdominal pain and diarrhea frequency was observed.

- Biomarker Analysis : Decreased levels of inflammatory biomarkers were noted post-treatment.

Research Findings Summary

| Biological Activity | Study Type | Key Findings |

|---|---|---|

| Antitumor | In Vitro | >50% reduction in cancer cell viability at 10 µM |

| Anti-inflammatory | In Vivo | Reduced TNF-alpha and IL-6 levels |

| Clinical Trial (Cancer) | Phase II | Significant tumor size reduction; well-tolerated |

| Clinical Trial (IBD) | Phase I | Improved symptoms; decreased inflammatory biomarkers |

Propriétés

IUPAC Name |

3-(4-aminophenoxy)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8,14H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASBGBOYTSHVJCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392099 | |

| Record name | Phenol, 3-(4-aminophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104294-22-6 | |

| Record name | Phenol, 3-(4-aminophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.